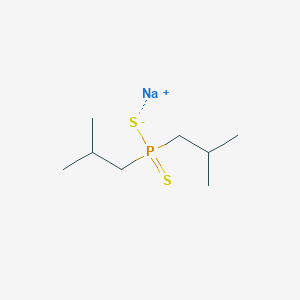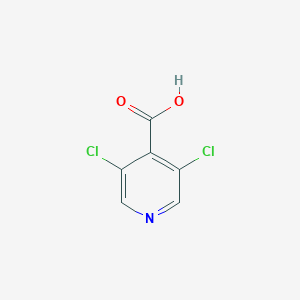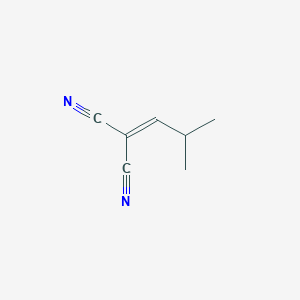
SODIUM DI(ISOBUTYL)DITHIOPHOSPHINATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
SODIUM DI(ISOBUTYL)DITHIOPHOSPHINATE can be synthesized through the reaction of diisobutylphosphine with sulfur and sodium hydroxide. The reaction typically involves heating the reactants under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of sodium bis(2-methylpropyl)phosphinodithioate involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reactants and precise control of reaction conditions to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
SODIUM DI(ISOBUTYL)DITHIOPHOSPHINATE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted phosphinodithioates .
Applications De Recherche Scientifique
SODIUM DI(ISOBUTYL)DITHIOPHOSPHINATE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Employed in biochemical assays and as a stabilizing agent for certain biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the mining industry as a flotation agent for the separation of minerals.
Mécanisme D'action
The mechanism of action of sodium bis(2-methylpropyl)phosphinodithioate involves its interaction with molecular targets through its phosphinodithioate group. This interaction can lead to the stabilization or destabilization of certain molecular structures, depending on the specific application. The compound’s surfactant properties also play a crucial role in its mechanism of action, facilitating the formation of micelles and enhancing the solubility of hydrophobic molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium diisobutyldithiophosphinate
- Phosphinodithioic acid, bis(2-methylpropyl)-, sodium salt
- Bis(2-methylpropyl)dithiophosphinic acid sodium salt
Uniqueness
SODIUM DI(ISOBUTYL)DITHIOPHOSPHINATE stands out due to its unique combination of properties, including its high emulsifying, wetting, and dispersing capabilities. These properties make it particularly valuable in applications requiring efficient surfactants and flotation agents .
Propriétés
Numéro CAS |
13360-78-6 |
|---|---|
Formule moléculaire |
C8H19NaPS2 |
Poids moléculaire |
233.3 g/mol |
Nom IUPAC |
sodium;bis(2-methylpropyl)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/C8H19PS2.Na/c1-7(2)5-9(10,11)6-8(3)4;/h7-8H,5-6H2,1-4H3,(H,10,11); |
Clé InChI |
UIQQXHHMGXBPQH-UHFFFAOYSA-N |
SMILES |
CC(C)CP(=S)(CC(C)C)[S-].[Na+] |
SMILES canonique |
CC(C)CP(=S)(CC(C)C)S.[Na] |
Key on ui other cas no. |
13360-78-6 |
Description physique |
Liquid |
Pictogrammes |
Corrosive; Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















